

Head-to-head comparison of TASP0390325 and nelivaptan

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Compound of Interest		
Compound Name:	TASP0390325	
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Head-to-Head Comparison: TASP0390325 and Nelivaptan

A Comprehensive Guide for Researchers in Drug Development

This guide provides a detailed, objective comparison of two selective vasopressin V1b receptor antagonists, **TASP0390325** and nelivaptan (also known as SSR-149415). Both compounds have been investigated for their potential therapeutic effects in stress-related disorders, such as depression and anxiety, by targeting the hypothalamic-pituitary-adrenal (HPA) axis. This document summarizes their pharmacological profiles, supported by available experimental data, to assist researchers and drug development professionals in evaluating these molecules.

Mechanism of Action: Targeting the Vasopressin V1b Receptor

Both **TASP0390325** and nelivaptan are non-peptide antagonists of the vasopressin V1b receptor.[1][2] The V1b receptor is predominantly expressed in the anterior pituitary's corticotrophs, where it plays a crucial role in regulating the release of adrenocorticotropic hormone (ACTH).[2] Arginine vasopressin (AVP) potentiates the effect of corticotropin-releasing factor (CRF) on ACTH secretion, particularly under conditions of stress. By blocking the V1b receptor, these antagonists inhibit the action of AVP, thereby attenuating the stress-induced activation of the HPA axis. This mechanism is the basis for their investigation as potential treatments for major depressive disorder and anxiety disorders.



In Vitro Pharmacology: Receptor Binding and Functional Activity

A direct comparison of the in vitro pharmacological properties of **TASP0390325** and nelivaptan reveals that both are potent and selective V1b receptor antagonists.

Parameter	TASP0390325	Nelivaptan (SSR- 149415)	Reference
Binding Affinity (V1b)	IC50 = 2.72 nM (human, recombinant)	Ki = 1.3 nM (rat, recombinant), 3.7 nM (rat, native); Ki = 1.5 nM (human, recombinant), 4.2 nM (human, native)	[3]
Functional Antagonism (V1b)	IC50 = 2.22 nM (rat, pituitary receptor)	Potently inhibits AVP- induced Ca2+ increase and ACTH secretion	[3]
Selectivity	No significant affinity for V1a, V2, or 85 other receptors/ion channels at 10 μM.	>70-fold selective for V1b over V1a and V2 receptors.	

Preclinical In Vivo Efficacy

Both compounds have demonstrated antidepressant- and anxiolytic-like effects in rodent models.



Preclinical Model	TASP0390325	Nelivaptan (SSR- 149415)	Reference
Forced Swim Test (rat)	Exerted antidepressant effects.	Demonstrated antidepressant-like activity.	
CRF/dDAVP-Induced ACTH Release (rat)	Orally administered TASP0390325 antagonized the increase in plasma ACTH.	Inhibited stress- induced ACTH release.	
Anxiety Models	Showed anxiolytic effects in social interaction, elevated plus-maze, and stress-induced hyperthermia models.	Displayed anxiolytic- like activity.	

One study noted that **TASP0390325** exerted its effects at a lower dose compared to nelivaptan, suggesting potentially improved pharmacokinetic profiles. However, a direct comparison of pharmacokinetic data from a head-to-head study is not publicly available.

Experimental Protocols CRF/dDAVP-Induced ACTH Release in Rats

This assay evaluates the in vivo antagonism of the V1b receptor in the pituitary.

Methodology:

- Male Sprague-Dawley rats are typically used.
- The test compound (e.g., TASP0390325) or vehicle is administered orally at a predetermined time before the challenge.
- A combination of corticotropin-releasing factor (CRF) and the vasopressin analogue desmopressin (dDAVP) is administered intravenously to stimulate ACTH release.



- Blood samples are collected at various time points after the challenge.
- Plasma ACTH levels are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
- The inhibitory effect of the test compound is calculated by comparing the ACTH levels in the treated group to the vehicle-treated group.

Forced Swim Test in Rats

This is a widely used behavioral model to screen for potential antidepressant activity.

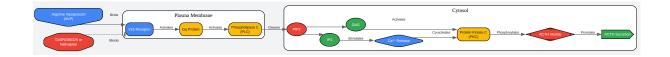
Methodology:

- Male rats are individually placed in a cylinder filled with water from which they cannot escape.
- The test typically consists of a pre-test session (e.g., 15 minutes) on the first day, followed by a test session (e.g., 5 minutes) 24 hours later.
- The test compound or vehicle is administered at specified times before the test session (e.g., 24, 5, and 1 hour prior).
- During the test session, the duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded.
- A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Signaling Pathways and Experimental Workflow Vasopressin V1b Receptor Signaling Pathway

The binding of arginine vasopressin (AVP) to the V1b receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the secretion of ACTH from pituitary corticotrophs. **TASP0390325** and nelivaptan act by blocking the initial step of this pathway.





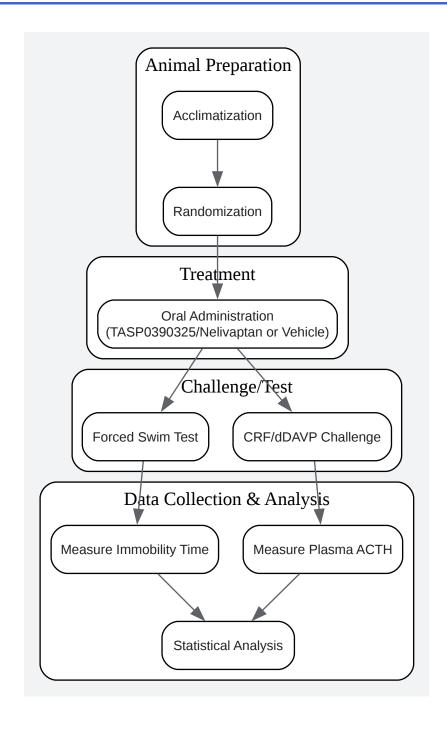
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Caption: V1b receptor signaling cascade leading to ACTH secretion.

Experimental Workflow for In Vivo Efficacy Testing

The general workflow for assessing the in vivo efficacy of V1b receptor antagonists in preclinical models is a multi-step process.





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Caption: General workflow for preclinical evaluation of V1b antagonists.

Conclusion

Both **TASP0390325** and nelivaptan are potent and selective V1b receptor antagonists with demonstrated antidepressant- and anxiolytic-like properties in preclinical models.

TASP0390325 appears to be highly selective, with a potential for an improved pharmacokinetic



profile as suggested by its in vivo potency. Nelivaptan has progressed into clinical trials, providing valuable data on its effects in humans. The choice between these compounds for further research and development would depend on a comprehensive evaluation of their complete pharmacokinetic and safety profiles, as well as their efficacy in more advanced and specific disease models. Direct, head-to-head comparative studies would be invaluable in making a definitive assessment of their relative therapeutic potential.

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